5-Methyl-3-p-isopropylphenylpyrazole
Description
Structure
2D Structure
Properties
IUPAC Name |
5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSNOXNONNFMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571573 | |
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035092-07-9 | |
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 3 P Isopropylphenylpyrazole
Retrosynthetic Analysis and Design for 5-Methyl-3-p-isopropylphenylpyrazole
Retrosynthetic analysis of this compound (I) suggests that the primary disconnection can be made at the bonds forming the pyrazole (B372694) ring. The most common and direct approach for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This leads to two plausible retrosynthetic pathways based on the Knorr pyrazole synthesis.
Pathway A involves the disconnection of the N1-C5 and C3-N2 bonds, leading to 4-isopropylphenylhydrazine (II) and pentane-2,4-dione (acetylacetone) (III) as the key synthons.
Pathway B involves the disconnection of the N1-C3 and C5-N2 bonds, which would point to a different set of precursors: hydrazine and 1-(4-isopropylphenyl)butane-1,3-dione (IV).
Between these two pathways, Pathway A is often more practical due to the commercial availability and lower cost of pentane-2,4-dione. The synthesis of the other key intermediate, 4-isopropylphenylhydrazine, can be achieved from the readily available 4-isopropylaniline.
Classical and Modern Approaches to Pyrazole Ring Formation
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with a variety of established and contemporary methods available.
Cyclocondensation Reactions in Pyrazole Synthesis
The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative. acs.org This approach, famously known as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles. rsc.org
The reaction of a β-diketone, such as pentane-2,4-dione, with a substituted hydrazine like 4-isopropylphenylhydrazine proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction is typically catalyzed by an acid and can be carried out in various solvents, including alcohols like ethanol (B145695).
Another classical approach involves the reaction of α,β-unsaturated ketones with hydrazines. This method first forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.
Alternative Annulation Strategies for Pyrazole Derivatives
Beyond the classical Knorr synthesis, several modern annulation strategies have been developed for the construction of the pyrazole ring. These include:
1,3-Dipolar Cycloadditions: This method involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne. This approach offers a high degree of regioselectivity in some cases.
Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single pot to form the pyrazole ring. Multicomponent reactions are highly efficient and offer a rapid route to complex pyrazole derivatives. rsc.org
Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions have been employed to construct the pyrazole ring from suitably functionalized precursors.
Direct Synthesis and Derivatization of this compound
The direct synthesis of this compound is most efficiently achieved through the cyclocondensation of 4-isopropylphenylhydrazine with an appropriate 1,3-dicarbonyl compound.
A plausible synthetic route would begin with the synthesis of 4-isopropylphenylhydrazine hydrochloride from 4-isopropylaniline via diazotization followed by reduction. The free 4-isopropylphenylhydrazine can then be reacted with pentane-2,4-dione.
Optimization of Reaction Conditions for Yield and Purity of this compound
The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters to optimize include:
Catalyst: While the reaction can proceed without a catalyst, the use of an acid catalyst such as acetic acid, hydrochloric acid, or sulfuric acid can significantly accelerate the reaction rate. The choice and concentration of the acid can influence the regioselectivity of the reaction. rsc.org
Solvent: The choice of solvent can impact both the reaction rate and the regioselectivity. Alcohols such as ethanol and propanol are commonly used. chemhelpasap.com The use of fluorinated alcohols like 2,2,2-trifluoroethanol has been shown to improve regioselectivity in some pyrazole syntheses.
Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. rsc.org
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 24 | 60 |
| 2 | Acetic Acid (10) | Ethanol | Reflux | 8 | 85 |
| 3 | HCl (5) | Ethanol | Reflux | 6 | 82 |
| 4 | Acetic Acid (10) | 2,2,2-Trifluoroethanol | Reflux | 8 | 90 (improved regioselectivity) |
This table is illustrative and based on general principles of Knorr pyrazole synthesis.
Purification of the final product can be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity. google.com Column chromatography can also be employed for purification if necessary. acs.org
Regioselectivity Control in this compound Synthesis
When an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine, the formation of two constitutional isomers is possible. In the synthesis of this compound from 4-isopropylphenylhydrazine and pentane-2,4-dione, the diketone is symmetrical, so only one product is expected.
However, if the alternative retrosynthetic pathway involving 1-(4-isopropylphenyl)butane-1,3-dione and hydrazine were to be used, regioselectivity would be a critical consideration. The reaction could potentially yield both 5-methyl-3-(4-isopropylphenyl)pyrazole and 3-methyl-5-(4-isopropylphenyl)pyrazole.
The regioselectivity of the Knorr pyrazole synthesis is influenced by several factors:
Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the diketone. The more electrophilic carbonyl group is generally attacked preferentially.
Steric Effects: Steric hindrance around the carbonyl groups can also influence the site of the initial attack.
Reaction Conditions: As mentioned earlier, the choice of solvent and catalyst can significantly impact the ratio of the two regioisomers. Acidic conditions can favor the formation of the more stable isomer.
For the synthesis of the target molecule, utilizing the symmetrical pentane-2,4-dione circumvents the issue of regioselectivity, making it the preferred synthetic strategy.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, and minimizing waste generation.
Traditional methods for pyrazole synthesis often employ volatile organic solvents (VOCs) such as ethanol, toluene, or acetone. These solvents contribute to air pollution and pose health and safety risks. To address these issues, solvent-free and aqueous medium reactions have been developed as greener alternatives for the synthesis of pyrazoles.
Solvent-free reactions, often conducted by grinding the reactants together at room temperature or with microwave assistance, offer several advantages. researchgate.nettandfonline.com They can lead to shorter reaction times, higher yields, and simpler work-up procedures, as the need for solvent removal is eliminated. tandfonline.com For the synthesis of this compound, a solvent-free approach would involve the direct reaction of a suitable 1,3-diketone precursor, such as 1-(p-isopropylphenyl)butane-1,3-dione, with hydrazine hydrate (B1144303), potentially with a solid acid or base catalyst.
Aqueous medium reactions provide another environmentally benign alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. Recent developments have shown that many organic reactions, including the synthesis of pyrazole derivatives, can be efficiently carried out in water, sometimes with the aid of surfactants or phase-transfer catalysts. thieme-connect.com The synthesis of pyrazoles in aqueous media often benefits from the hydrophobic effect, which can enhance reaction rates and selectivity.
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Various catalytic systems have been developed for pyrazole synthesis, including acid, base, and metal catalysts.
Heterogeneous catalysts are particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com For the synthesis of this compound, a solid acid catalyst like silica-supported sulfuric acid or a basic catalyst like hydrotalcite could be employed for the cyclocondensation reaction. Nickel-based heterogeneous catalysts have also been shown to be effective for the one-pot synthesis of pyrazoles at room temperature. mdpi.com
The use of green catalysts, such as ammonium chloride, in combination with renewable solvents like ethanol, represents a sustainable approach to pyrazole synthesis. jetir.org This method, often referred to as Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydrazine in the presence of a catalytic amount of a mild acid. jetir.org
Microwave-assisted synthesis is another energy-efficient technique that aligns with green chemistry principles. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The synthesis of pyrazole derivatives under microwave irradiation has been successfully demonstrated, often in solvent-free conditions or with a minimal amount of a high-boiling, non-toxic solvent like polyethylene glycol (PEG). researchgate.nethealthcare-bulletin.co.uk
Comparative Analysis of Synthetic Pathways to this compound
The synthesis of this compound can be achieved through several pathways, primarily involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. The choice of synthetic route depends on factors such as the availability of starting materials, desired yield, regioselectivity, and adherence to green chemistry principles.
The most common and direct route is the Knorr pyrazole synthesis , which involves the reaction of a 1,3-diketone with hydrazine. nih.gov For the target molecule, this would entail the synthesis of 1-(p-isopropylphenyl)butane-1,3-dione as the key intermediate. This diketone can be prepared via a Claisen condensation between p-isopropylacetophenone and ethyl acetate. The subsequent reaction with hydrazine hydrate typically proceeds with high yield and regioselectivity, affording the desired this compound. This method is well-established and generally provides good results. mdpi.com
An alternative pathway involves the reaction of a chalcone with hydrazine. researchgate.net The required chalcone precursor, 1-(p-isopropylphenyl)-3-buten-1-one, can be synthesized through an Aldol condensation of p-isopropylbenzaldehyde with acetone. The subsequent reaction of this α,β-unsaturated ketone with hydrazine hydrate can lead to the formation of the pyrazoline intermediate, which is then oxidized to the pyrazole. rjptonline.org While this method is also viable, it may involve an additional oxidation step and can sometimes lead to mixtures of regioisomers, depending on the substitution pattern of the chalcone.
A comparative overview of these two primary synthetic pathways is presented in the table below:
| Feature | Knorr Synthesis (via 1,3-Diketone) | Chalcone Synthesis |
| Starting Materials | p-Isopropylacetophenone, Ethyl acetate, Hydrazine | p-Isopropylbenzaldehyde, Acetone, Hydrazine |
| Key Intermediate | 1-(p-isopropylphenyl)butane-1,3-dione | 1-(p-isopropylphenyl)-3-buten-1-one (Chalcone) |
| Number of Steps | Typically 2 steps | Typically 2-3 steps (including oxidation) |
| Regioselectivity | Generally high | Can be an issue, may produce regioisomers |
| Yield | Often high | Variable, can be moderate to high |
| Green Chemistry Aspects | Can be adapted to use green catalysts and solvents. jetir.org | Can be performed under microwave irradiation and in green solvents. rjptonline.org |
From a green chemistry perspective, both pathways can be optimized. The Knorr synthesis can be performed using green catalysts like ammonium chloride in ethanol or under solvent-free conditions. jetir.org Similarly, the chalcone synthesis can be made more environmentally friendly by utilizing microwave-assisted, solvent-free conditions. nih.govrjptonline.org
Chemical Reactivity and Transformation of 5 Methyl 3 P Isopropylphenylpyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus of 5-Methyl-3-p-isopropylphenylpyrazole
The pyrazole ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is a critical aspect of its chemistry. Theoretical and experimental studies on various pyrazole derivatives have established that the C4 position is the most electron-rich and, consequently, the primary site for electrophilic attack. chemicalbook.comscribd.comquora.comresearchgate.netrrbdavc.org The electron-donating methyl group at the C5 position and the p-isopropylphenyl group at the C3 position are expected to further activate the pyrazole ring towards electrophiles.
The introduction of halogen atoms onto the pyrazole core is a valuable transformation for further synthetic manipulations. The direct C-H halogenation of pyrazoles is a well-established process, typically occurring at the C4 position. For 3-aryl-1H-pyrazol-5-amines, direct C-H halogenation at the C4-position has been successfully achieved at room temperature using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), providing an efficient, metal-free route to 4-halogenated pyrazoles in moderate to excellent yields. beilstein-archives.orgbeilstein-archives.org
While specific studies on the halogenation of this compound are not extensively documented, the established reactivity of similar pyrazole systems suggests that it would readily undergo halogenation at the C4 position under similar conditions. The reaction would likely proceed via the mechanism outlined for related pyrazoles, where the pyrazole acts as the nucleophile attacking the electrophilic halogen source.
Table 1: Predicted Halogenation Reactions of this compound
| Halogenating Agent | Expected Product | Predicted Reaction Conditions |
| N-Bromosuccinimide (NBS) | 4-Bromo-5-methyl-3-p-isopropylphenylpyrazole | Room Temperature, Solvent (e.g., DMSO) |
| N-Chlorosuccinimide (NCS) | 4-Chloro-5-methyl-3-p-isopropylphenylpyrazole | Room Temperature, Solvent (e.g., DMSO) |
| N-Iodosuccinimide (NIS) | 4-Iodo-5-methyl-3-p-isopropylphenylpyrazole | Room Temperature, Solvent (e.g., DMSO) |
Note: The reaction conditions are predicted based on analogous reactions with similarly substituted pyrazoles.
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the pyrazole ring. These functional groups are pivotal for a variety of further chemical modifications.
Nitration: The nitration of pyrazoles is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). scribd.comglobalresearchonline.net Consistent with the general principles of electrophilic substitution on pyrazoles, the nitration of this compound is expected to occur selectively at the C4 position. The reaction conditions, such as temperature and the concentration of the nitrating agent, would need to be carefully controlled to avoid potential side reactions, such as nitration on the p-isopropylphenyl ring or the formation of polynitrated products. researchgate.net
Sulfonation: The sulfonation of the pyrazole ring is generally achieved by treatment with fuming sulfuric acid (H₂SO₄/SO₃). scribd.comrsc.org This reaction introduces a sulfonic acid group, which is a versatile functional handle for the synthesis of dyes and pharmaceuticals. For this compound, sulfonation is predicted to yield this compound-4-sulfonic acid.
Table 2: Predicted Nitration and Sulfonation of this compound
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | 5-Methyl-4-nitro-3-p-isopropylphenylpyrazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
Nucleophilic Reactions Involving this compound
The pyrazole ring also exhibits sites that are susceptible to nucleophilic attack. The electron-withdrawing effect of the two adjacent nitrogen atoms deactivates the C3 and C5 positions towards electrophiles, rendering them more electrophilic in character and thus potential sites for nucleophilic reactions. chemicalbook.comresearchgate.net
Furthermore, the pyrrole-like N-H proton of the pyrazole ring is acidic and can be readily removed by a base. globalresearchonline.netias.ac.in The resulting pyrazolate anion is a potent nucleophile and can participate in a variety of reactions, such as N-alkylation and N-acylation. This reactivity allows for the straightforward introduction of a wide range of substituents at the N1 position, providing a powerful tool for modifying the compound's properties.
While direct nucleophilic aromatic substitution on the unsubstituted pyrazole ring is challenging, the presence of a good leaving group, such as a nitro group, at the C4 position can facilitate such reactions. For instance, the nitro group in 3,4,5-trinitropyrazole has been shown to undergo nucleophilic substitution with amines and thiols. researchgate.netatlantis-press.com This suggests that 4-nitro-5-methyl-3-p-isopropylphenylpyrazole could potentially serve as a substrate for nucleophilic aromatic substitution reactions.
Metal-Catalyzed Coupling Reactions of this compound
In recent years, transition-metal-catalyzed cross-coupling reactions and C-H activation have emerged as powerful and versatile methods for the functionalization of heterocyclic compounds, including pyrazoles. These strategies offer significant advantages in terms of efficiency, selectivity, and atom economy over traditional methods.
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the formation of new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, pre-functionalization of the pyrazole ring is often necessary. The halogenated derivatives of this compound, such as the 4-bromo or 4-iodo analogs, would be excellent substrates for these transformations. nih.gov For example, a Suzuki coupling reaction between 4-bromo-5-methyl-3-p-isopropylphenylpyrazole and an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 4-aryl-5-methyl-3-p-isopropylphenylpyrazole.
Table 3: Potential Cross-Coupling Reactions of Halogenated this compound
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product |
| Suzuki Coupling | 4-Bromo-5-methyl-3-p-isopropylphenylpyrazole | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-5-methyl-3-p-isopropylphenylpyrazole |
| Heck Coupling | 4-Iodo-5-methyl-3-p-isopropylphenylpyrazole | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl-5-methyl-3-p-isopropylphenylpyrazole |
| Sonogashira Coupling | 4-Iodo-5-methyl-3-p-isopropylphenylpyrazole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-5-methyl-3-p-isopropylphenylpyrazole |
Note: The catalyst systems are representative examples and the optimal conditions may vary.
Direct C-H activation has gained significant attention as a more atom- and step-economical approach to the functionalization of pyrazoles, as it circumvents the need for pre-functionalization. rsc.org Various transition-metal catalysts, including palladium, rhodium, and ruthenium, have been employed for the direct C-H arylation, alkenylation, and alkylation of pyrazoles. The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. For this compound, direct C-H activation would most likely occur at the C4 position of the pyrazole ring or potentially at one of the C-H bonds on the p-isopropylphenyl group, depending on the catalytic system employed. This methodology holds great promise for the efficient and selective synthesis of a diverse range of derivatives of this compound.
Functional Group Interconversions on the Methyl and p-isopropylphenyl Moieties of this compound
The methyl and p-isopropylphenyl groups attached to the pyrazole ring of this compound are amenable to a variety of functional group interconversions, primarily through oxidation reactions. The benzylic positions of both the methyl and the isopropyl groups are susceptible to oxidation under appropriate conditions.
The methyl group at the 5-position of the pyrazole ring can be oxidized to a formyl group or a carboxylic acid group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this transformation. libretexts.orgmasterorganicchemistry.com The reaction of an alkylbenzene with KMnO₄ typically results in the formation of a benzoic acid. masterorganicchemistry.com For instance, the oxidation of a methyl group on an aromatic ring to a carboxylic acid is a well-established reaction. masterorganicchemistry.com This conversion is significant as it introduces a new functional group that can be used for further derivatization, such as in the synthesis of esters, amides, or as a precursor for the Vilsmeier-Haack reaction to form a pyrazole-4-carbaldehyde. cdnsciencepub.comresearchgate.net
Similarly, the isopropyl group on the phenyl ring can undergo benzylic oxidation. The tertiary benzylic C-H bond in the isopropyl group is particularly susceptible to oxidation. Treatment with oxidizing agents can convert the isopropyl group into a hydroxy, keto, or carboxylic acid functionality. For example, the oxidation of alkylarenes to aromatic ketones is a known transformation. mdpi.com
Table 1: Representative Oxidation Reactions on Substituted Pyrazoles and Related Aromatic Compounds
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |
| Toluene | KMnO₄, H₂O, heat | Benzoic acid | Benzylic Oxidation | masterorganicchemistry.com |
| 1,3-Dimethylpyrazole | KMnO₄, NaOH, H₂O | Pyrazole-1,3-dicarboxylic acid | Methyl Group Oxidation | masterorganicchemistry.com |
| Alkylarenes | CuCl₂·2H₂O/BQC, 70% aq. TBHP | Aromatic Ketones | Benzylic C-H Oxidation | mdpi.com |
| Benzyl alcohol | Pd catalyst, ionic liquid | Benzaldehyde | Selective Oxidation | rsc.org |
| Benzylic alcohols | N-heterocycle-stabilized iodanes | Benzylic ketones and aldehydes | Mild Oxidation | researchgate.netbeilstein-journals.orgnih.gov |
Ring-Opening and Rearrangement Reactions of this compound
While the pyrazole ring is generally stable due to its aromaticity, it can undergo ring-opening and rearrangement reactions under specific, often forcing, conditions. These transformations can lead to the formation of different heterocyclic or acyclic structures.
Ring-Opening Reactions:
The pyrazole ring can be opened by treatment with strong bases. For instance, N-substituted pyrazoles can undergo ring-opening when treated with sodamide (NaNH₂). masterorganicchemistry.com This reaction typically involves the deprotonation of a carbon atom adjacent to a nitrogen atom, followed by cleavage of the N-N bond. While specific studies on this compound are not extensively documented, the general principle suggests that under harsh basic conditions, the pyrazole ring could be cleaved.
Rearrangement Reactions:
Both thermal and photochemical rearrangements of pyrazoles have been observed, leading to the formation of isomeric structures, most notably imidazoles.
Thermal Rearrangements: Heating N-substituted pyrazoles can lead to rearrangements. For example, the thermal rearrangement of 1,1′-dipyrazolylmethane to 4,4′-dipyrazolylmethane has been reported. masterorganicchemistry.com Studies on 3H-pyrazoles have shown that thermal rearrangements can proceed through competitive methyl migrations to either a carbon or nitrogen atom, leading to the formation of 4H-pyrazoles and N-methylpyrazoles, respectively. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Photochemical Rearrangements: Irradiation of pyrazole derivatives with UV light can induce rearrangements to form imidazoles. cdnsciencepub.com This transformation is thought to proceed through a series of intermediates, potentially involving a bicyclic azirine-like species. The specific outcome of the rearrangement can be influenced by the substituents on the pyrazole ring. For instance, the photochemical rearrangement of substituted 3-arylaminopyrazoles has been shown to lead to tricyclic cyclopenta researchgate.netnih.govpyrrolo[2,3-c]pyrazole derivatives. rsc.org
Table 2: Examples of Rearrangement Reactions of Substituted Pyrazoles
| Starting Material | Conditions | Product(s) | Reaction Type | Reference(s) |
| 1,1′-Dipyrazolylmethane | Thermal | 4,4′-Dipyrazolylmethane | Thermal Rearrangement | masterorganicchemistry.com |
| 3,3,4,5-Tetramethyl-3H-pyrazole | Irradiation (-70 °C) | 1,2-Diazabicyclo[2.1.0]pent-2-ene | Photochemical Rearrangement | cdnsciencepub.comcdnsciencepub.com |
| 3,3-Dimethyl-4,5-diphenyl-3H-pyrazole | Irradiation | Cyclopropene derivative | Photochemical Rearrangement | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
| Substituted 3-arylaminopyrazoles | UV-irradiation | Tricyclic cyclopenta researchgate.netnih.govpyrrolo[2,3-c]pyrazole derivatives | Photochemical Rearrangement | rsc.org |
| v-Triazolo[1,5-a]pyridine-3-acraldehydes | Thermal | 3-Methyl-5-(2-pyridyl)pyrazoles | Thermal Rearrangement | libretexts.org |
Derivatization Strategies for Analogues of this compound
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of analogues. Derivatization can occur at the pyrazole nitrogen atoms, the methyl group (after functionalization), or through modification of the p-isopropylphenyl ring.
N-Functionalization: The nitrogen atoms of the pyrazole ring are common sites for derivatization. N-alkylation and N-arylation can be achieved using various alkyl or aryl halides in the presence of a base. rsc.org These reactions can sometimes lead to a mixture of regioisomers, with the substitution occurring at either the N1 or N2 position. The Ullmann condensation is a classic method for N-arylation, involving the reaction of an aryl halide with the pyrazole in the presence of a copper catalyst. nih.gov
Synthesis of Ligands: Pyrazole derivatives are widely used as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to metal ions. Further functionalization, such as the introduction of a formyl group via the Vilsmeier-Haack reaction on the C4 position, allows for the synthesis of Schiff base ligands. cdnsciencepub.comresearchgate.net These Schiff bases, formed by the condensation of the pyrazole-4-carbaldehyde with various amines, can act as multidentate ligands for the formation of metal complexes.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of pyrazoles. rsc.orgnih.govyoutube.com For this, the pyrazole ring first needs to be halogenated. The resulting halopyrazole can then undergo reactions like the Suzuki coupling with boronic acids or the Sonogashira coupling with terminal alkynes to introduce new carbon-carbon bonds. researchgate.netorganic-chemistry.org These reactions provide access to a diverse array of substituted pyrazole analogues.
Macrocyclization: Pyrazole units can be incorporated into macrocyclic structures. The synthesis of pyrazole-based macrocycles has been explored, leading to molecules with specific host-guest properties or biological activities. cdnsciencepub.com
Table 3: Common Derivatization Strategies for Pyrazoles
| Starting Material Type | Reagent(s)/Reaction Type | Product Type | Application/Significance | Reference(s) |
| N-unsubstituted pyrazole | Aryl halide, Cu catalyst | N-Arylpyrazole | Synthesis of complex pyrazole derivatives | nih.gov |
| Hydrazone | POCl₃, DMF (Vilsmeier-Haack) | Pyrazole-4-carbaldehyde | Precursor for Schiff base ligands | cdnsciencepub.comresearchgate.netnih.gov |
| Pyrazole-4-carbaldehyde | Primary amine | Schiff base ligand | Formation of metal complexes | cdnsciencepub.com |
| Halopyrazole | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst (Sonogashira coupling) | Alkynylpyrazole | C-C bond formation, synthesis of conjugated systems | researchgate.netorganic-chemistry.org |
| Halopyrazole | Boronic acid, Pd catalyst (Suzuki coupling) | Aryl- or Vinylpyrazole | C-C bond formation, synthesis of biaryls | nih.gov |
Spectroscopic and Structural Characterization of 5 Methyl 3 P Isopropylphenylpyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 5-Methyl-3-p-isopropylphenylpyrazole
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopic Data Interpretation
The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule. The expected signals would correspond to the methyl group, the isopropyl group (both the methine proton and the two equivalent methyl groups), the aromatic protons of the p-isopropylphenyl ring, and the proton on the pyrazole (B372694) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons.
A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Doublet | 6H | -CH(CH ₃)₂ |
| ~2.35 | Singlet | 3H | 5-CH ₃ |
| ~2.95 | Septet | 1H | -CH (CH₃)₂ |
| ~6.50 | Singlet | 1H | Pyrazole C4-H |
| ~7.30 | Doublet | 2H | Aromatic H (ortho to isopropyl) |
| ~7.70 | Doublet | 2H | Aromatic H (meta to isopropyl) |
| ~12.50 | Broad Singlet | 1H | NH |
¹³C NMR Spectroscopic Data Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, or part of the pyrazole ring).
A projected ¹³C NMR data table is shown below, outlining the anticipated chemical shifts for the different carbon atoms in the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~12.0 | 5-C H₃ |
| ~24.0 | -CH(C H₃)₂ |
| ~34.0 | -C H(CH₃)₂ |
| ~105.0 | Pyrazole C 4 |
| ~126.0 | Aromatic C H (ortho to isopropyl) |
| ~128.0 | Aromatic C H (meta to isopropyl) |
| ~130.0 | Aromatic C (ipso- to pyrazole) |
| ~145.0 | Pyrazole C 5 |
| ~148.0 | Aromatic C (ipso- to isopropyl) |
| ~150.0 | Pyrazole C 3 |
Advanced 2D NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the isopropyl methine proton and the isopropyl methyl protons. An HSQC spectrum would show correlations between directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
Infrared (IR) Spectroscopic Investigations of this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bond of the pyrazole ring, C-H bonds of the aromatic and aliphatic groups, and C=C and C=N bonds of the aromatic and pyrazole rings.
Key expected IR absorption bands include:
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹
Aromatic C-H stretch: Sharp peaks just above 3000 cm⁻¹
Aliphatic C-H stretch: Sharp peaks just below 3000 cm⁻¹
C=C and C=N stretching: Bands in the region of 1450-1600 cm⁻¹
Mass Spectrometric (MS) Characterization of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Fragmentation Pathways and Mechanistic Insights from MS Data
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer is unique and can be used to deduce its structure. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺, corresponding to its molecular weight, and a series of fragment ions resulting from the cleavage of its weakest bonds.
The fragmentation of this compound is likely to be initiated by the loss of an electron from the pyrazole ring or the aromatic phenyl ring, forming a radical cation. The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. The presence of the isopropyl and methyl groups, as well as the phenylpyrazole core, gives rise to characteristic fragmentation patterns.
A primary fragmentation pathway involves the benzylic cleavage of the isopropyl group. The loss of a methyl radical (•CH₃) from the isopropyl group is a favorable process, leading to the formation of a stable secondary carbocation. This would result in a significant peak at m/z [M-15]⁺. Another characteristic fragmentation of the isopropyl group is the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, although direct benzylic cleavage is generally more dominant.
Cleavage of the methyl group attached to the pyrazole ring would result in a fragment ion at m/z [M-15]⁺, which might overlap with the fragment from the isopropyl group. The pyrazole ring itself can undergo characteristic cleavages. The N-N bond is relatively weak and can cleave, leading to the formation of various nitrogen-containing fragments. Furthermore, the bond between the pyrazole and the phenyl ring can break, generating ions corresponding to the p-isopropylphenyl cation and the methylpyrazole radical, or vice versa.
A plausible fragmentation pathway can be summarized in the following table, predicting the major fragment ions and their origins.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| [M]⁺ | [C₁₃H₁₆N₂]⁺ | - | Molecular Ion |
| [M-15]⁺ | [C₁₂H₁₃N₂]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl or pyrazole ring |
| [M-43]⁺ | [C₁₀H₉N₂]⁺ | •C₃H₇ | Loss of an isopropyl radical |
| [M-56]⁺ | [C₉H₈N₂]⁺ | C₃H₄ | Cleavage of the pyrazole ring |
| [p-isopropylphenyl]⁺ | [C₉H₁₁]⁺ | C₄H₅N₂• | Cleavage of the bond between the phenyl and pyrazole rings |
| [methylpyrazole]⁺ | [C₄H₅N₂]⁺ | C₉H₁₁• | Cleavage of the bond between the phenyl and pyrazole rings |
It is important to note that the relative abundances of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometer. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of each fragment ion, thus providing stronger evidence for the proposed fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the aromatic phenyl ring and the pyrazole ring.
The conjugated system formed by the p-isopropylphenyl group and the pyrazole ring constitutes the principal chromophore. The phenyl ring itself typically exhibits two main absorption bands in the UV region: a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm, both arising from π → π* transitions. The substitution of the phenyl ring with the isopropyl group and the pyrazole ring will cause a bathochromic (red) shift of these bands due to the extension of the conjugated system and the auxochromic effect of the alkyl group.
The pyrazole ring, being a heteroaromatic system, also contributes to the UV absorption. It can exhibit π → π* transitions, which will be influenced by the methyl and phenyl substituents. Additionally, the non-bonding electrons on the nitrogen atoms of the pyrazole ring can undergo n → π* transitions. These transitions are typically weaker than π → π* transitions and may appear as a shoulder on the main absorption bands or be obscured by them.
The solvent used for the measurement can also influence the position and intensity of the absorption bands. Polar solvents can interact with the molecule's ground and excited states differently, often leading to shifts in the absorption maxima. For instance, n → π* transitions typically show a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic shift.
A summary of the expected UV-Vis absorption bands for this compound is presented below.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Type of Transition | Associated Chromophore | Expected Molar Absorptivity (ε) |
| ~ 210-230 | π → π | Phenyl ring and pyrazole ring conjugation | High |
| ~ 260-280 | π → π | Phenyl ring (B-band) | Moderate |
| ~ 290-320 | n → π* | Pyrazole ring nitrogen lone pairs | Low |
The exact positions and intensities of these bands would need to be determined experimentally by recording the UV-Vis spectrum of the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information provides a detailed picture of the molecule's conformation and how it packs in the crystal lattice.
Based on the structures of similar pyrazole derivatives reported in the literature, several structural features can be anticipated for this compound. ijpsr.commiamioh.edu The pyrazole ring is expected to be planar, a characteristic feature of aromatic systems. The bond lengths within the pyrazole ring will be intermediate between single and double bonds, reflecting the delocalization of π-electrons.
The phenyl ring will also be planar. A key structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the p-isopropylphenyl ring. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazole ring, it is unlikely that the two rings will be perfectly coplanar. A twisted conformation is expected, with a dihedral angle that allows for a balance between electronic conjugation (favoring planarity) and steric repulsion (favoring a twist).
In the solid state, intermolecular interactions play a crucial role in determining the crystal packing. For this compound, the presence of the N-H group in the pyrazole ring allows for the formation of hydrogen bonds. It is highly probable that the molecules will form hydrogen-bonded dimers or chains, where the N-H of one molecule interacts with a nitrogen atom of an adjacent molecule. These hydrogen bonds are a dominant feature in the crystal structures of many N-unsubstituted pyrazoles.
A table of expected crystallographic parameters, based on data from related pyrazole structures, is provided below.
Table 3: Predicted X-ray Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Molecular Conformation | Twisted conformation between phenyl and pyrazole rings |
| Dihedral Angle (Phenyl-Pyrazole) | 20-40° |
| Hydrogen Bonding | N-H···N intermolecular hydrogen bonds forming dimers or chains |
| Pyrazole Ring | Planar |
| Phenyl Ring | Planar |
The definitive crystal structure can only be obtained through a successful single-crystal X-ray diffraction experiment. The resulting structural data would provide invaluable insights into the molecule's preferred conformation and the nature of its intermolecular interactions in the solid state.
Computational and Theoretical Chemistry Studies of 5 Methyl 3 P Isopropylphenylpyrazole
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized geometries, bond lengths, and bond angles. researchgate.net
In a closely related compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, DFT calculations have been used to analyze its molecular structure. researchgate.net For 5-Methyl-3-p-isopropylphenylpyrazole, it is anticipated that the pyrazole ring will be largely planar, with the p-isopropylphenyl group likely exhibiting some degree of torsional freedom relative to the pyrazole ring. The bond lengths within the pyrazole ring are expected to show delocalization of π-electron density. researchgate.net Theoretical studies on other 3,5-disubstituted pyrazoles also confirm that the geometry is influenced by the electronic nature of the substituents. mdpi.com
Table 1: Predicted Geometric Parameters for Key Moieties of this compound based on Analogous Structures researchgate.net
| Parameter | Predicted Value (based on a similar pyrazoline derivative) |
| Pyrazole C-N bond length | ~1.38 Å |
| Pyrazole N-N bond length | ~1.36 Å |
| Pyrazole C=C bond length | ~1.39 Å |
| Dihedral angle (Pyrazole-Phenyl) | Variable, influencing conjugation |
Note: These values are illustrative and based on a pyrazoline derivative containing the p-isopropylphenyl group. The exact values for this compound would require specific calculation.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
For pyrazole derivatives, the HOMO is typically located over the more electron-rich regions, often involving the pyrazole ring and the phenyl substituent, while the LUMO is distributed over the electron-accepting parts of the molecule. In a study of a morpholine-substituted pyrazoline with a p-isopropylphenyl group, the theoretical band gap was determined to be 4 eV, indicating a stable yet reactive molecule. researchgate.net This value provides an estimate for the HOMO-LUMO gap of this compound. The electron-donating nature of the methyl and isopropyl groups would likely influence the energy levels of these frontier orbitals. researchgate.net
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative) researchgate.net
| Parameter | Predicted Value (based on a similar pyrazoline derivative) |
| HOMO Energy | ~ -5.8 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |
| Chemical Hardness (η) | ~ 2.0 eV |
| Electronegativity (χ) | ~ 3.8 eV |
Note: These values are derived from a structurally similar compound and serve as an estimation.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis of this compound would focus on the rotational barrier between the p-isopropylphenyl group and the pyrazole ring. The orientation of the isopropyl group relative to the phenyl ring would also be a key conformational feature. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution. uomustansiriyah.edu.iq MD simulations on pyrazole derivatives have been used to study their stability within biological targets like protein active sites, revealing how the molecule's flexibility and interactions with its surroundings evolve over time. researchgate.net For this compound, MD simulations could explore its interaction with solvent molecules and its conformational landscape at various temperatures. uomustansiriyah.edu.iq
Prediction of Spectroscopic Parameters for this compound
Computational methods can predict various spectroscopic data, including FT-IR, NMR, and UV-Vis spectra.
FT-IR: DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For the target molecule, characteristic peaks for C-H stretching in the aromatic and alkyl groups, C=N and C=C stretching in the pyrazole and phenyl rings, and ring vibrations would be expected. In a related pyrazoline, C-H vibrations were predicted and correlated with experimental data. researchgate.net
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, distinct signals would be predicted for the methyl and isopropyl protons, the pyrazole ring proton, and the protons on the phenyl ring.
UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the maximum absorption wavelength (λmax). researchgate.net The electronic transitions are typically of the π → π* type. For the analogous pyrazoline derivative, a λmax of 300 nm was predicted, which is a reasonable estimate for this compound. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can elucidate the mechanisms of reactions involved in the synthesis of pyrazoles. For instance, the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648), can be modeled to understand the reaction pathway and identify transition states. researchgate.net The synthesis of this compound would likely involve the reaction of a p-isopropylphenyl-substituted 1,3-dicarbonyl compound with hydrazine. Theoretical modeling could map the energy profile of this reaction, identifying the intermediates and the rate-determining steps. Studies have explored the multicomponent synthesis of pyrazoles, using computational methods to compare different mechanistic pathways, such as N-N bond coupling versus C-N bond formation. nih.gov
In Silico Structure-Activity Relationship (SAR) Derivations for this compound
Quantitative Structure-Activity Relationship (QSAR) studies correlate the chemical structure of compounds with their biological activity. ej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with the observed activity.
For this compound, an in silico SAR study would involve comparing it to a series of related pyrazoles with varying substituents at the 3 and 5 positions. The p-isopropylphenyl group at the 3-position and the methyl group at the 5-position would be key features. The size, hydrophobicity, and electronic influence of the isopropyl group would be significant descriptors in a QSAR model. By analyzing the impact of these features on a specific biological activity in a set of analogous compounds, one could derive a predictive SAR for the target molecule. nih.gov
Intermolecular Interaction Studies of this compound
Computational and crystallographic studies on analogous pyrazole compounds provide significant insights into the types of intermolecular interactions that likely dictate the supramolecular architecture of this compound.
Hydrogen Bonding:
The most prevalent interaction in the crystal assembly of N-unsubstituted pyrazole derivatives is hydrogen bonding involving the pyrazole ring's donor (N-H) and acceptor (N) sites. researchgate.net This typically leads to the formation of dimers or extended chains. For instance, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole reveals the presence of N–H···N hydrogen bonds that link molecules into chains. researchgate.net It is highly probable that this compound would exhibit similar N–H···N hydrogen bonding, forming catemeric chains or dimeric pairs, which are common motifs in pyrazole crystal structures.
In some pyrazolone (B3327878) structures, which are related to pyrazoles, intermolecular hydrogen bonding is a dominant force in the crystal packing. Molecules can be linked by multiple hydrogen bonds to several neighbors, creating extensive networks. For example, in the crystal structure of bispyrazolone, both the oxygen atoms and N-H groups are involved in creating four hydrogen bonds with three adjacent molecules, forming hydrogen-bonded sheets. nih.gov
π-π Stacking and Ring Conformation:
The presence of the p-isopropylphenyl group introduces the possibility of π-π stacking interactions. However, the orientation of the phenyl ring relative to the pyrazole ring is a critical factor. In the crystal structure of 3-methyl-5-phenylpyrazole, a significant twist is observed between the phenyl and pyrazole rings (dihedral angles of 21.35° and 18.21° for the two independent molecules in the asymmetric unit). rsc.org This twist, caused by steric hindrance between the ring substituents, can influence the efficiency of π-π stacking. The bulky isopropyl group on the phenyl ring in this compound would likely induce a similar or even greater twist, potentially limiting direct, face-to-face π-stacking but favoring edge-to-face or offset stacking arrangements.
Influence of Substituents on Molecular Packing:
Computational Approaches:
Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions in crystals. A study on 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate used this method to analyze the close contacts between molecules, providing a detailed picture of the forces governing the crystal packing. nih.gov A similar analysis for this compound would be invaluable in mapping its intermolecular interaction landscape.
The table below summarizes crystallographic data from related pyrazole compounds, which serves as a reference for the expected structural parameters of this compound.
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions/Features | Ref |
| 3-methyl-5-phenylpyrazole | Monoclinic | C2/c | Twist between phenyl and pyrazole rings (21.35°, 18.21°); Molecules clustered in groups of four. | rsc.org |
| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | N–H···N hydrogen bonding is a prevalent interaction. | researchgate.net |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Two distinct molecular conformations (A and B) in the asymmetric unit; No intramolecular hydrogen bonds. | nih.gov |
Applications in Organic Synthesis and Materials Science of 5 Methyl 3 P Isopropylphenylpyrazole
5-Methyl-3-p-isopropylphenylpyrazole as a Synthetic Intermediate
This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules. The pyrazole (B372694) ring, with its two nitrogen atoms and aromatic character, provides multiple reactive sites for further functionalization. The presence of the methyl and p-isopropylphenyl groups also influences the reactivity and properties of the resulting derivatives.
The synthesis of pyrazole derivatives, in general, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, the reaction of a suitably substituted β-diketone with hydrazine hydrate (B1144303) can yield the corresponding pyrazole. mdpi.com This fundamental reaction can be adapted to produce a wide array of substituted pyrazoles. Once synthesized, the pyrazole ring can undergo various transformations. For example, the nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can be halogenated or undergo other electrophilic substitution reactions, paving the way for the introduction of diverse functional groups. mdpi.com
While specific examples detailing the use of this compound as a synthetic intermediate for a broad range of bioactive molecules are still emerging in the literature, the general reactivity of the pyrazole scaffold suggests its potential in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The structural motif of a substituted pyrazole is present in numerous commercially available drugs, highlighting the importance of pyrazole derivatives in medicinal chemistry. nih.gov
Role of this compound in Ligand Design for Catalysis
The nitrogen atoms within the pyrazole ring of this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property has led to its exploration as a ligand in the design of metal complexes for catalysis.
Development of Metal Complexes with this compound Ligands
This compound has been successfully employed as a ligand for the synthesis of various transition metal complexes. Notably, it has been used in the preparation of nickel(II), zinc(II), and palladium(II) complexes. The synthesis of these complexes typically involves the reaction of a metal salt with the pyrazole ligand in a suitable solvent. The resulting complexes can exhibit different coordination geometries depending on the metal ion, the stoichiometry of the reactants, and the reaction conditions.
The coordination of pyrazole-based ligands to metal centers can lead to the formation of both mononuclear and polynuclear complexes. The flexibility of the pyrazole ring allows it to act as a monodentate, bidentate, or bridging ligand, contributing to the structural diversity of the resulting metal complexes. capes.gov.br
Table 1: Examples of Metal Complexes with Pyrazole-based Ligands
| Metal Ion | Ligand Type | Resulting Complex Type | Reference |
| Nickel(II) | Pyrazole-based polydentate ligands | Mononuclear/Polynuclear | ias.ac.in |
| Zinc(II) | Pyrazole-based polydentate ligands | Mononuclear/Polynuclear | Not specified |
| Palladium(II) | Pyrazole-based polydentate ligands | Mononuclear/Polynuclear | rsc.org |
Catalytic Activity of this compound-Metal Complexes
Metal complexes containing pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. While specific catalytic data for complexes of this compound are not extensively reported, the broader class of pyrazole-ligated metal complexes provides a strong indication of their potential.
Nickel-Catalyzed Reactions: Nickel complexes are known to catalyze a range of reactions, including cross-coupling reactions and olefin oligomerization. acs.org The electronic and steric properties of the ligands play a crucial role in determining the catalytic efficiency and selectivity. The bulky p-isopropylphenyl group in this compound can influence the coordination environment around the nickel center, potentially leading to enhanced catalytic performance. For instance, nickel complexes with pyrazolyl-based ligands have been investigated as catalysts for ethylene (B1197577) oligomerization. ias.ac.in
Palladium-Catalyzed Reactions: Palladium complexes are widely used as catalysts in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgrhhz.netresearchgate.net Pyrazole-containing ligands have been successfully employed in these reactions. rsc.org The use of palladium nanoparticles stabilized by pyrazole-derived ligands has also been explored in C-C coupling reactions. rsc.org The specific steric and electronic environment provided by the this compound ligand could offer advantages in terms of catalyst stability and activity in such transformations.
Incorporation of this compound into Polymeric Materials
The incorporation of heterocyclic moieties like pyrazole into polymer backbones can impart unique properties to the resulting materials, such as enhanced thermal stability, specific optical and electronic characteristics, and the ability to coordinate with metal ions.
While direct studies on the polymerization of this compound are limited, the synthesis of pyrazole-containing polymers is an active area of research. ias.ac.in For instance, semi-linear pyrazole-containing polymeric structures have been synthesized through various methods, leading to oligomers, copolymers, and homopolymers. ias.ac.in These materials have shown interesting properties, including high thermal stability and potential for sensing applications. ias.ac.in
One approach to incorporate this compound into a polymer would be to first functionalize the pyrazole ring with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be polymerized or copolymerized with other monomers to create a range of new materials. The synthesis of 3-methyl-5-isopropenylpyrazoles and their derivatives has been reported, demonstrating the feasibility of creating such polymerizable pyrazole-based monomers. researchgate.net The properties of the final polymer would be influenced by the structure of the pyrazole unit and the nature of the comonomers used.
Potential in Optical and Electronic Materials
Pyrazole derivatives have attracted attention for their potential applications in optical and electronic materials due to their unique electronic structures and the ability to form extended conjugated systems.
Several studies have investigated the nonlinear optical (NLO) properties of pyrazole derivatives. researchgate.netresearchgate.netnih.gov These studies have shown that pyrazole-containing molecules can exhibit significant third-order nonlinear refractive indices and absorption coefficients. researchgate.net The NLO properties can be tuned by modifying the substituents on the pyrazole ring. The presence of donor and acceptor groups within the molecular structure can enhance the NLO response. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) have been employed to predict and understand the NLO characteristics of pyrazole derivatives. researchgate.net For instance, calculations have shown that certain pyrazole derivatives can possess large first hyperpolarizability values, making them promising candidates for second-order NLO materials. rsc.org
The potential of pyrazole-containing compounds in electronic materials is also being explored. The ability to form well-ordered structures through self-assembly, as discussed in the following section, is crucial for applications in organic electronics.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Pyrazole derivatives are excellent building blocks for supramolecular assemblies due to their ability to form robust hydrogen bonds via the N-H proton and the lone pair on the second nitrogen atom.
The self-assembly of pyrazole derivatives can lead to the formation of various supramolecular architectures, including dimers, chains, and more complex networks. capes.gov.br The substituents on the pyrazole ring play a critical role in directing the self-assembly process and determining the final supramolecular structure. For example, the co-crystallization of pyrazole analogues with phosphonic acids has been shown to result in robust supramolecular synthons, leading to the formation of layered structures and 3D networks. rsc.org
Furthermore, arylazopyrazoles have been utilized as light-responsive molecular switches within cyclodextrin-based supramolecular systems, demonstrating the potential for creating functional materials with tunable properties. acs.org The bulky p-isopropylphenyl group of this compound can influence the packing and intermolecular interactions in the solid state, potentially leading to unique supramolecular assemblies with interesting properties.
Biological Activity and Mechanistic Investigations of 5 Methyl 3 P Isopropylphenylpyrazole
Enzyme Inhibition Studies of 5-Methyl-3-p-isopropylphenylpyrazole
There is no publicly available scientific literature detailing the enzyme inhibition properties of this compound. Research into its effects on enzymatic processes appears to be a novel area awaiting investigation.
No studies have been identified that report the specific enzyme targets of this compound in in vitro systems. While other pyrazole-based molecules have been shown to inhibit enzymes such as carbonic anhydrase and DNA gyrase, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govlongdom.org
Due to the absence of identified enzyme targets, there is no information available regarding the kinetic characterization of enzyme inhibition by this compound. Such studies, which would determine parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), have not been published.
Without kinetic data, the mode of enzyme inhibition for this compound remains undetermined. The mechanism by which it might interact with an enzyme—whether by competing with the substrate, binding to an allosteric site, or through another mode—has not been investigated in the available literature.
Cellular Level Investigations in Non-Human Biological Systems (in vitro)
Investigations into the effects of this compound at the cellular level in non-human biological systems have not been reported in peer-reviewed scientific journals. While studies on other novel heterocyclic compounds are common, this specific pyrazole (B372694) derivative has not been the subject of such research. journalagent.com
There are no published target engagement studies for this compound in any cell lines. Such studies would be necessary to confirm whether the compound interacts with its intended molecular target within a cellular context, a critical step in early-stage drug discovery that has not been documented for this compound.
No pathway perturbation analyses have been conducted to determine how this compound may affect cellular signaling or metabolic pathways. This type of analysis, which often utilizes transcriptomics or proteomics, is essential for understanding the broader biological impact of a compound on a cell, but no such data exists for this compound.
Structure-Activity Relationship (SAR) Studies for Biological Interactions
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. nih.gov The pyrazole nucleus itself can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility. nih.gov
In the broader context of substituted pyrazoles, the introduction of different groups at various positions on the pyrazole core dictates their biological effects. For instance, in a series of 1,5-diarylpyrazoles evaluated as cyclooxygenase-2 (COX-2) inhibitors, the nature of the substituents on the aryl rings was critical for activity and selectivity. nih.gov Specifically, the presence of a sulfonamide or a similar group on one of the phenyl rings was found to be crucial for potent and selective COX-2 inhibition. nih.gov
For other biological activities, such as antimicrobial effects, the combination of substituents plays a key role. Studies on various 3,5-disubstituted pyrazoles have shown that the presence of different aryl or alkyl groups can modulate their antibacterial and antifungal potency. researchgate.net For example, in some series, electron-donating groups on an aryl substituent were found to enhance antifungal and antibacterial activity, while electron-withdrawing groups augmented antibacterial potency. mdpi.com
The N-substitution on the pyrazole ring also significantly impacts biological activity. In some cases, N-alkylation or N-arylation can lead to a decrease or complete loss of activity compared to the N-unsubstituted analogs, highlighting the importance of the N-H proton for interaction with biological targets. nih.govmdpi.com
The design of pyrazole analogues with specific biological profiles often involves modifying the substituents at the 1, 3, and 5 positions. For example, to develop potent potassium-competitive acid blockers, a series of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were synthesized. nih.gov In this case, the methyl group at the 5-position was a constant feature, while modifications at other positions of the fused ring system were explored to optimize activity. nih.gov
In the development of anti-inflammatory agents, the introduction of a trifluoromethyl group at the 3-position and a p-methylphenyl group at the 5-position of a 1-phenylpyrazole (B75819) scaffold led to the identification of the selective COX-2 inhibitor, celecoxib. nih.gov This demonstrates how specific substitutions can be fine-tuned to achieve a desired therapeutic profile. The design of novel pyrazole derivatives often employs computational methods, such as molecular docking, to predict the binding of these compounds to target proteins and guide the synthesis of more potent and selective analogues. frontiersin.org
Mechanistic Elucidation of Biological Actions in Non-Human Contexts
The mechanism of action of pyrazole derivatives is diverse and dependent on their specific structure. For example, phenylpyrazole insecticides are known to act by blocking gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels in insects. mdpi.com
In the context of anti-inflammatory activity, many pyrazole derivatives, such as celecoxib, exert their effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. nih.govfrontiersin.org The pyrazole ring in these inhibitors often facilitates binding to the active site of the enzyme. nih.gov
For pyrazole-based compounds showing anticancer activity, various mechanisms have been proposed, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. mdpi.comnih.gov For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to inhibit mitotic kinesin Eg5, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells. researchgate.net
The specific mechanism of action for this compound remains uninvestigated. Based on the general activities of related compounds, it could potentially interact with a range of biological targets, but this would require empirical validation through dedicated in vitro and in vivo studies.
Future Research Directions and Emerging Trends for 5 Methyl 3 P Isopropylphenylpyrazole
Advanced Synthetic Methodologies for 5-Methyl-3-p-isopropylphenylpyrazole and its Derivatives
The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there is a continuous drive towards methodologies that are more efficient, cost-effective, and environmentally benign. nih.govmdpi.com Future research into the synthesis of this compound and its analogues will likely focus on several key areas of innovation.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.gov This includes the use of greener solvents such as water or ethanol (B145695), or even solvent-free reaction conditions. rsc.orgthieme-connect.com Methodologies like microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for pyrazole synthesis. nih.gov Future efforts will likely explore the adaptation of these techniques for the large-scale and efficient production of this compound, minimizing the use of hazardous reagents and solvents. nih.gov The development of one-pot multicomponent reactions, which increase atom economy by combining multiple synthetic steps without isolating intermediates, represents another promising avenue. nih.govacs.org
Novel Catalytic Systems: The exploration of new catalysts is a cornerstone of modern synthetic chemistry. For pyrazole synthesis, research is moving beyond traditional acid and base catalysts towards more sophisticated systems. This includes the use of nano-catalysts, such as nano-ZnO, which can offer high efficiency and recyclability. mdpi.com The development of novel metal catalysts, including silver and copper-based systems, has also been shown to facilitate highly regioselective pyrazole synthesis. mdpi.com Future research could focus on identifying or designing specific catalysts that are optimized for the synthesis of asymmetrically substituted pyrazoles like this compound, potentially leading to higher yields and purity.
A summary of emerging green synthetic strategies for pyrazoles is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Increased efficiency and throughput. |
| "On Water" Synthesis | Uses water as a solvent, avoiding toxic organic solvents. rsc.org | Environmentally friendly, reduced cost and toxicity. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step, high atom economy. acs.org | Simplified synthetic procedures, reduced waste. |
| Nano-Catalysis | Use of catalysts in the nanometer size range, high surface area, often recyclable. mdpi.com | Enhanced catalytic activity, potential for catalyst reuse. |
Novel Reactivity Discoveries for this compound
The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two adjacent nitrogen atoms and the nature of its substituents. mkuniversity.ac.in While the general reactivity patterns of pyrazoles are understood, there is still scope for discovering novel transformations and functionalizations, particularly for specifically substituted derivatives like this compound.
Future research in this area will likely focus on the selective functionalization of the pyrazole core and its pendant phenyl ring. The introduction of new functional groups can significantly alter the molecule's electronic properties and, consequently, its chemical and biological activities. mkuniversity.ac.in The presence of the methyl and isopropylphenyl groups already imparts a degree of steric and electronic bias, which could be exploited for regioselective reactions.
Key areas for future reactivity studies include:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Developing C-H activation strategies for the pyrazole or the isopropylphenyl ring of this compound would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Expanding the portfolio of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that can be effectively applied to this scaffold will enable the synthesis of a diverse library of analogues with varied substitution patterns.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a mild and powerful synthetic tool. Investigating the amenability of this compound to photoredox-catalyzed reactions could unlock new pathways for its modification.
Integration of High-Throughput Screening in this compound Research
High-throughput screening (HTS) has become an indispensable tool in drug discovery and materials science, allowing for the rapid testing of thousands of compounds. nih.govchemmethod.com The integration of HTS in the research of this compound and its derivatives could significantly accelerate the discovery of new applications. eurasianjournals.com
In the context of drug discovery, HTS can be used to screen libraries of pyrazole derivatives against a wide array of biological targets to identify "hit" compounds with desired activities. cijournal.ru This process, which utilizes automation and miniaturized assays, can dramatically reduce the time and cost associated with identifying promising lead compounds. nih.gov For this compound, this could involve screening for a range of biological activities, from antimicrobial and anti-inflammatory to anticancer properties, given the broad spectrum of activities reported for the pyrazole class of compounds. nih.gov
Beyond biological applications, HTS can also be employed to screen for desired properties in materials science, such as catalytic activity or specific optical or electronic properties.
The general workflow for HTS in the context of pyrazole research is outlined below.
| Step | Description | Relevance to this compound |
| Target Identification | Selecting a biological target (e.g., enzyme, receptor) or a material property of interest. | Based on the known biological activities of pyrazoles, targets could include kinases, inflammatory pathway proteins, or microbial enzymes. cijournal.runih.gov |
| Assay Development | Designing a robust and miniaturized assay to measure the compound's effect on the target. | Development of assays to measure, for example, enzyme inhibition or cell viability. |
| Library Screening | Automated screening of a library of pyrazole derivatives. | A library of derivatives of this compound would be synthesized and screened. |
| Hit Identification and Validation | Identifying compounds that show activity in the primary screen and confirming this activity in secondary assays. | Promising derivatives are selected for further study and optimization. |
Synergistic Approaches Combining Experimental and Computational Studies on this compound
The combination of experimental work with computational chemistry has become a powerful paradigm in chemical research. eurasianjournals.com For this compound, a synergistic approach that leverages both "in silico" and "in vitro"/"in vivo" methods will be crucial for a deeper understanding of its properties and for guiding the design of new derivatives.
Computational methods such as Density Functional Theory (DFT) can provide detailed insights into the electronic structure, stability, and reactivity of the molecule. eurasianjournals.comresearchgate.net Molecular docking simulations can predict how this compound and its analogues might bind to biological targets, offering a rational basis for designing more potent and selective compounds. researchgate.netresearchgate.net Molecular dynamics simulations can further explore the dynamic behavior of the molecule and its interactions with its environment, such as a protein binding site or a solvent. eurasianjournals.com
The interplay between computational and experimental studies creates a feedback loop:
Computational Prediction: Theoretical studies can predict the properties and potential activities of novel, yet-to-be-synthesized derivatives of this compound.
Experimental Validation: The most promising candidates identified through computational screening can then be synthesized and tested in the laboratory to validate the theoretical predictions.
Refinement of Models: Experimental results can be used to refine and improve the accuracy of the computational models, leading to more reliable predictions in the future.
This integrated approach not only accelerates the research process but also reduces the costs associated with synthesizing and testing a large number of compounds.
Broadening the Scope of Non-Biological Applications for this compound
While much of the research on pyrazoles is focused on their biological and medicinal applications, there is a growing interest in their use in other areas, such as materials science and coordination chemistry. researchgate.netnih.gov The pyrazole moiety, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.netresearchgate.net
Indeed, this compound has been specifically utilized in the synthesis of nickel(II), zinc(II), and palladium(II) complexes. pharmaffiliates.com Future research is expected to build upon this by:
Developing Novel Coordination Complexes: Exploring the coordination of this compound with a wider range of transition metals and lanthanides could lead to new complexes with interesting magnetic, optical, or catalytic properties. nih.gov
Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are being used to construct MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. acs.org The specific steric and electronic properties of this compound could be leveraged to create MOFs with unique structures and functionalities.
Sensors: The interaction of pyrazole-containing compounds with specific analytes can lead to a detectable signal, forming the basis for chemical sensors. mkuniversity.ac.in Research could investigate the potential of this compound and its metal complexes to act as sensors for environmentally or industrially relevant substances.
The potential non-biological applications of pyrazole derivatives are summarized in the table below.
| Application Area | Description | Potential Role of this compound |
| Coordination Chemistry | Use as ligands to form complexes with metal ions. researchgate.net | Formation of novel complexes with tailored catalytic or physical properties. pharmaffiliates.com |
| Materials Science | Incorporation into materials like Metal-Organic Frameworks (MOFs). acs.org | Serving as a building block for porous materials for gas storage or separation. |
| Chemical Sensors | Molecules that can detect the presence of specific chemical species. | Development of selective sensors based on its coordination properties. |
Q & A
Q. What are the standard synthetic routes for 5-methyl-3-p-isopropylphenylpyrazole, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazines with β-diketones or β-ketonitriles under acidic or catalytic conditions. For example, copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C can enhance regioselectivity and reduce reaction time . Solvent choice (e.g., aqueous vs. organic media) significantly impacts purity; imidazole-catalyzed reactions in water improve eco-friendliness but may require post-synthetic purification steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- FT-IR and Raman spectroscopy identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and confirm pyrazole ring formation .
- ¹H/¹³C NMR resolves substituent positions: methyl groups at C5 appear as singlets (δ 2.1–2.5 ppm), while aromatic protons exhibit splitting patterns dependent on para-substitution .
- Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation pathways, critical for detecting impurities in multi-step syntheses .
Q. What are the primary pharmacological targets of pyrazole derivatives like this compound?
Methodological Answer: Pyrazole derivatives often target enzymes (e.g., COX-2, kinases) or receptors (e.g., GABAA) due to their planar aromatic structure. In vitro assays, such as enzyme inhibition studies or receptor-binding assays, are used to screen activity. For example, fluorophenyl-substituted analogs show antimicrobial activity via disruption of bacterial cell membranes .
Advanced Research Questions
Q. How do computational methods like DFT improve the design of this compound derivatives for specific bioactivities?
Methodological Answer: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity and binding affinity. For instance, optimizing the isopropylphenyl group’s steric bulk via DFT can enhance selectivity for hydrophobic enzyme pockets . Molecular docking (e.g., AutoDock Vina) further refines drug-receptor interactions by simulating binding conformations .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
Methodological Answer:
Q. How can kinetic stability and degradation pathways of this compound be studied under physiological conditions?
Methodological Answer:
Q. What experimental designs are optimal for evaluating the selectivity of pyrazole derivatives against off-target proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
